1-Oxacyclotridecane-2,3-dione
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Overview
Description
1-Oxacyclotridecane-2,3-dione is a cyclic organic compound characterized by a 13-membered ring containing two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxacyclotridecane-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of linear precursors under acidic or basic conditions. For instance, the reaction of a dicarboxylic acid with a diol in the presence of a dehydrating agent can lead to the formation of the desired cyclic diketone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. These processes often utilize catalysts to enhance the reaction rate and yield. The use of continuous flow reactors can also improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Oxacyclotridecane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Oxacyclotridecane-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.
Industry: The compound is used in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism by which 1-Oxacyclotridecane-2,3-dione exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Cyclohexane-1,3-dione: A smaller cyclic diketone with similar reactivity but different physical properties.
Dimedone (5,5-Dimethylcyclohexane-1,3-dione): Another cyclic diketone used in organic synthesis and as a reagent for detecting aldehydes.
Uniqueness: 1-Oxacyclotridecane-2,3-dione is unique due to its larger ring size, which imparts different chemical and physical properties compared to smaller cyclic diketones.
Properties
CAS No. |
61127-95-5 |
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Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
oxacyclotridecane-2,3-dione |
InChI |
InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-15-12(11)14/h1-10H2 |
InChI Key |
HXQYPFXTRCBWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCOC(=O)C(=O)CCCC1 |
Origin of Product |
United States |
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